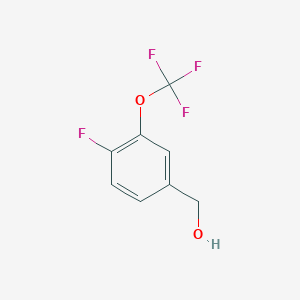
4-Bromo-5-cloro-2-nitrobenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrClNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-2-nitrobenzaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes, such as Tyrian purple.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential in developing pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
Nitrobenzaldehydes are often involved in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-nitrobenzaldehyde . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For example, the compound should be used in a well-ventilated area and should be stored in a dry, cool, and ventilated place to avoid sunlight .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-5-chloro-2-nitrobenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-bromo-2-chlorobenzaldehyde, followed by oxidation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the oxidation step can be carried out using oxidizing agents such as manganese dioxide .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-5-chloro-2-nitrobenzaldehyde often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 4-Bromo-5-chloro-2-nitrobenzoic acid.
Reduction: 4-Bromo-5-chloro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-chlorobenzaldehyde: Similar structure but lacks the nitro group.
Uniqueness
4-Bromo-5-chloro-2-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCTNJDIYOLKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
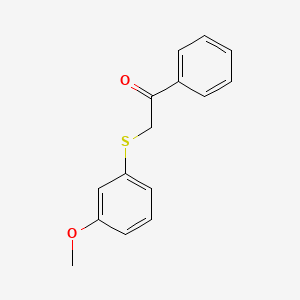
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

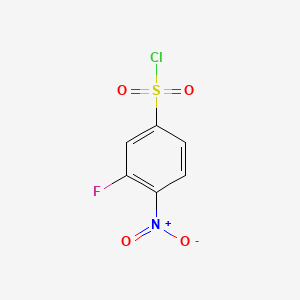
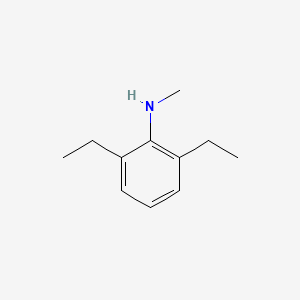
![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
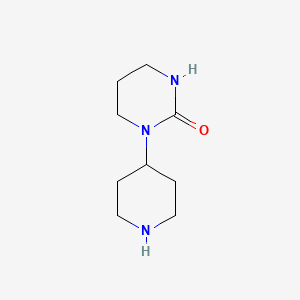
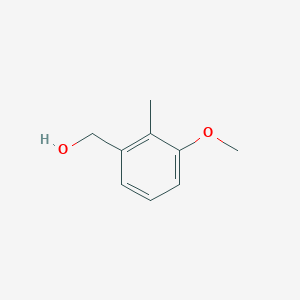
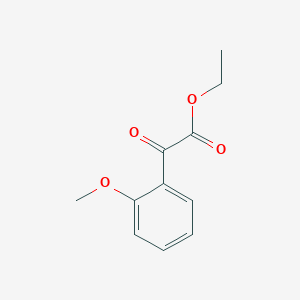
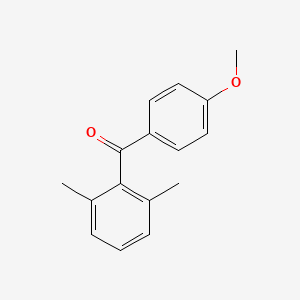
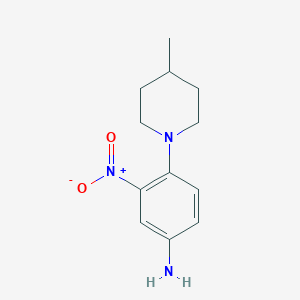
![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)
